3,3-Diphenyl-N-(4-pyridyl)propionamide

Description

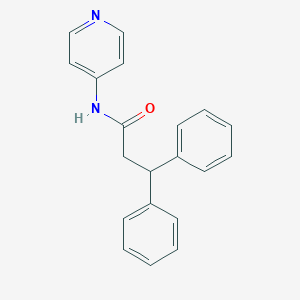

3,3-Diphenyl-N-(4-pyridyl)propionamide is a propionamide derivative characterized by a central propionamide backbone substituted with two phenyl groups at the β-position and a 4-pyridyl group at the amide nitrogen. The 4-pyridyl moiety is critical for hydrogen bonding and steric interactions, as observed in related compounds targeting enzymes like InhA in Mycobacterium tuberculosis .

Properties

CAS No. |

75437-13-7 |

|---|---|

Molecular Formula |

C20H18N2O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

3,3-diphenyl-N-pyridin-4-ylpropanamide |

InChI |

InChI=1S/C20H18N2O/c23-20(22-18-11-13-21-14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H,15H2,(H,21,22,23) |

InChI Key |

MMUDOIKJYLLJRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |

Other CAS No. |

75437-13-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Scaffold and Bioactive Motifs

The α-hydroxyamide scaffold, found in compounds like 2-hydroxy-N-(2-hydroxyphenyl)propionamide (), is associated with bioactivity in antibiotics (e.g., amikacin) and cholesterol-lowering agents (e.g., bestatin) . While 3,3-Diphenyl-N-(4-pyridyl)propionamide lacks the α-hydroxyl group, its diphenyl and 4-pyridyl substituents may enhance lipophilicity and target binding, respectively.

Role of the 4-Pyridyl Substituent

The 4-pyridyl group is a key pharmacophore in isoniazid (INH), a frontline anti-tuberculosis drug. highlights that replacing the pyridyl nitrogen (N4) with a carbon atom (e.g., in phenyl-substituted analogs) reduces inhibitory activity due to loss of hydrogen bonding with Thr196 in InhA . For example:

- Compound 5 (phenyl-substituted analog) : 50% lower activity than INH due to unfavorable electrostatic interactions.

- INH-NAD adduct : The pyridyl nitrogen forms critical hydrogen bonds absent in phenyl analogs.

This suggests that this compound’s 4-pyridyl group may confer superior binding affinity compared to phenyl-substituted derivatives.

Impact of Phenyl Ring Substituents

Substituents on phenyl rings influence steric and electronic properties:

- Halogenated derivatives (Cl, Br, I) : Introduce steric hindrance with Trp222, disrupting hydrogen bonds and reducing activity (e.g., compounds 11, 14, 20, 22 in ) .

- Bicyclic or piperidine rings : Increase bulkiness, leading to clashes with Ala191/Gly192/Trp222 residues (e.g., compounds 33–35 in show <20% activity of INH) .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.